molecular formula C19H19N3O4S2 B2875095 N-(4-(N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 863511-30-2

N-(4-(N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No. B2875095
CAS RN: 863511-30-2
M. Wt: 417.5
InChI Key: REZDCEFFVALFGS-UHFFFAOYSA-N
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Description

The compound “N-(4-(N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)sulfamoyl)phenyl)acetamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 94% . The compound was described as an orange-red solid with a melting point of 72-74°C . The FT-IR, 1H NMR, and 13C NMR data were also reported .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR data provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The compound is an orange-red solid with a melting point of 72-74°C . The FT-IR, 1H NMR, and 13C NMR data provide information about the compound’s physical and chemical properties .

Future Directions

The compound and its derivatives have shown promising biological activities . Therefore, future research could focus on further exploring these activities and developing the compound for potential therapeutic applications. Additionally, the compound could be used as a lead compound for rational drug designing .

properties

IUPAC Name

N-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13(23)21-15-5-9-18(10-6-15)28(24,25)20-11-16-12-27-19(22-16)14-3-7-17(26-2)8-4-14/h3-10,12,20H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZDCEFFVALFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)sulfamoyl)phenyl)acetamide

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